molecular formula C7H11N3 B13336540 (5-Ethylpyrimidin-2-YL)methanamine

(5-Ethylpyrimidin-2-YL)methanamine

Cat. No.: B13336540
M. Wt: 137.18 g/mol
InChI Key: DFQOCNXRVRJTLV-UHFFFAOYSA-N
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Description

(5-Ethylpyrimidin-2-yl)methanamine ( 944901-50-2) is a high-purity organic compound supplied with a guaranteed purity of ≥98% . This pyrimidine derivative, with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, is a valuable building block in medicinal chemistry and drug discovery research . Pyrimidine scaffolds are of significant interest in the development of novel pharmacologically active agents. For instance, research has demonstrated that substituted pyrimidine compounds can exhibit potent antitubercular activity against Mycobacterium tuberculosis through novel, non-promiscuous mechanisms of action, highlighting the potential of this chemical class in addressing drug-resistant infections . The compound should be stored sealed in a dry environment at 2-8°C . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5-ethylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H11N3/c1-2-6-4-9-7(3-8)10-5-6/h4-5H,2-3,8H2,1H3

InChI Key

DFQOCNXRVRJTLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)CN

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 5 Ethylpyrimidin 2 Yl Methanamine

Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Synthesis

The synthesis and functionalization of the pyrimidine ring are governed by several key reaction mechanisms. These pathways dictate the regioselectivity and outcome of transformations on the heterocyclic core.

Nucleophilic Aromatic Substitution Mechanisms in Pyrimidine Systems (e.g., ANRORC)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack, particularly at the carbon atoms positioned ortho and para to the nitrogen atoms (C2, C4, and C6). slideshare.netbhu.ac.instackexchange.com

SNAr Mechanism: The most common pathway for nucleophilic substitution on pyrimidines is the SNAr (Addition-Elimination) mechanism. wikipedia.org The reaction proceeds in two steps: initial addition of a nucleophile to an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor, and the negative charge is effectively delocalized by the ring nitrogens, especially when the attack occurs at the C2 or C4 positions. stackexchange.comwikipedia.org For instance, halogenated pyrimidines readily undergo substitution with various nucleophiles. bhu.ac.inrsc.org

ANRORC Mechanism: A more complex mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) can also occur, particularly with strong nucleophiles like amide ions. acs.org This pathway is distinct from SNAr as it involves a ring transformation. In the ANRORC mechanism, the nucleophile adds to the pyrimidine ring, but instead of a leaving group being directly expelled, the ring cleaves. This open-chain intermediate then undergoes a recyclization to form a new heterocyclic ring, which may be an isomer of the product expected from a direct substitution. acs.orgacs.org This mechanism has been extensively studied in the context of diazines like pyrimidine. acs.org

Table 1: Comparison of SNAr and ANRORC Mechanisms in Pyrimidines

FeatureSNAr (Addition-Elimination)ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure)
Initial Step Nucleophilic addition to form a Meisenheimer complex. wikipedia.orgNucleophilic addition to the pyrimidine ring. acs.org
Intermediate Anionic sigma-complex (Meisenheimer complex). wikipedia.orgAn open-chain intermediate. acs.org
Ring Structure The original pyrimidine ring is maintained.The original ring is opened and a new ring is formed. acs.org
Typical Nucleophiles Wide range of nucleophiles (e.g., alkoxides, amines). rsc.orgnih.govStrong nucleophiles, such as sodamide. acs.org
Outcome Direct displacement of a leaving group.Often results in ring isomerization or "cine-substitution".

Diels-Alder and Retro-Diels-Alder Pathways in Pyrimidine Activation

The Diels-Alder reaction, a [4+2] cycloaddition, and its reverse, the retro-Diels-Alder reaction, are powerful tools in organic synthesis. libretexts.org While less common for simple pyrimidines, these pericyclic reactions can be employed for the activation and functionalization of the pyrimidine nucleus, often under specific conditions or with appropriately substituted derivatives. acs.org

The retro-Diels-Alder (rDA) reaction is particularly notable. wikipedia.orgmasterorganicchemistry.com It involves the fragmentation of a cyclohexene-like structure into a diene and a dienophile, often driven by heat and the formation of stable small molecules like N₂ or CO₂. wikipedia.orgmasterorganicchemistry.com In heterocyclic chemistry, the rDA reaction can be used to generate highly substituted or otherwise inaccessible aromatic compounds. wikipedia.org For example, pyrimidine derivatives can be synthesized or modified via a Diels-Alder/retro-Diels-Alder sequence. rsc.org This strategy involves the initial formation of a bicyclic adduct, which then undergoes a retro-Diels-Alder reaction to release a small molecule and yield the desired functionalized pyrimidine. rsc.org

Radical Intermediates and Hydrogen Atom Transfer Processes

Radical reactions provide another avenue for the functionalization of pyrimidines. The formation of pyrimidine-based radicals can be initiated by various means, such as the reaction with hydroxyl radicals (•OH). nih.govacs.org These reactive radicals can add to the C5=C6 double bond of the pyrimidine ring, leading to further transformations. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. acs.org In the context of pyrimidine chemistry, HAT processes can be initiated by photochemically or thermally generated radicals. rsc.org For a molecule like (5-Ethylpyrimidin-2-YL)methanamine, potential HAT events could involve the abstraction of a hydrogen atom from the ethyl group at the C5 position or from the aminomethyl group at the C2 position. The resulting carbon-centered radical can then participate in subsequent bond-forming reactions. rsc.org Recent studies have highlighted the generation of α-iminyl radical cations which can undergo 1,5-HAT to create new reactive sites for cascade annulations, a strategy that could be relevant for elaborating the structure of substituted pyrimidines. rsc.org

Reactivity Profiles of the Pyrimidine Ring and Aminomethyl Substituent

The reactivity of this compound is a composite of the properties of the pyrimidine core and its substituents. The ethyl group at C5 and the aminomethyl group at C2 exert significant electronic and steric influences.

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Core

The pyrimidine ring exhibits distinct reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity : Due to the deactivating effect of the two ring nitrogen atoms, the pyrimidine nucleus is generally resistant to electrophilic aromatic substitution. bhu.ac.in When such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon and is meta to both nitrogens. slideshare.net The presence of the electron-donating ethyl group at the C5 position in this compound would further activate this site towards electrophiles, although harsh conditions might still be necessary.

Nucleophilic Reactivity : Conversely, the pyrimidine ring is highly activated towards nucleophilic attack. bhu.ac.in The positions most susceptible to nucleophilic substitution are C2, C4, and C6, as the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the nitrogen atoms. slideshare.netstackexchange.com In this compound, the C2 position is substituted, but C4 and C6 remain potential sites for nucleophilic attack, especially if a leaving group were present at one of these positions. Frontier molecular orbital theory suggests that C4 is often more reactive than C2 in nucleophilic aromatic substitution reactions on pyrimidines. stackexchange.com

Table 2: General Reactivity of Substituted Pyrimidine Positions

PositionTypical ReactivityInfluence of Substituents on this compound
C2 Susceptible to nucleophilic attack. slideshare.netstackexchange.comOccupied by an aminomethyl group. Could be a site for ANRORC-type reactions. acs.org
C4/C6 Susceptible to nucleophilic attack. slideshare.netstackexchange.comUnsubstituted; primary sites for potential SNAr if a leaving group is introduced.
C5 Susceptible to electrophilic attack. slideshare.netbhu.ac.inOccupied by an electron-donating ethyl group, enhancing its nucleophilicity.

Transformations Involving the Exocyclic Aminomethyl Group

The exocyclic aminomethyl group (-CH₂NH₂) is a primary amine and thus displays a rich and predictable reactivity profile based on the chemistry of alkylamines. Key transformations include:

N-Acylation and N-Alkylation: The lone pair on the nitrogen atom makes it a potent nucleophile, readily reacting with acylating agents (like acid chlorides or anhydrides) to form amides, and with alkylating agents to form secondary or tertiary amines.

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).

Influence on Ring Reactivity: The aminomethyl group can influence the reactivity of the pyrimidine ring. While it is separated from the ring by a methylene (B1212753) spacer, its basicity can be affected by the electron-withdrawing nature of the pyrimidine core. Furthermore, the conformation of exocyclic amino groups can be relevant to the mechanisms of certain reactions. nih.gov The presence of this group can also influence the interaction of the entire molecule with biological targets. nih.gov

Aromaticity and Resonance Stabilization Effects on Reactivity

The chemical behavior of this compound is fundamentally governed by the electronic properties of its core pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. libretexts.orgwikipedia.org The aromaticity and resonance stabilization of this ring system, as well as the electronic influence of its substituents—the ethyl group at the C-5 position and the methanamine group at the C-2 position—are critical in determining its reactivity in chemical transformations.

CompoundResonance Energy (kJ/mol)
Benzene (B151609)150.5
Pyridine129.5
Pyrimidine109

Table 1. Comparison of Resonance Energies for Benzene, Pyridine, and Pyrimidine. researchgate.net The data illustrates the reduced aromatic stabilization of the pyrimidine ring due to the presence of two nitrogen atoms.

This inherent electron deficiency is not uniform across the ring. The positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6) are the most electron-poor. wikipedia.orgyoutube.com Conversely, the C-5 position is comparatively less electron-deficient, making it the preferred site for electrophilic attack, should the conditions be favorable. researchgate.netyoutube.com

The reactivity of the this compound molecule is further modulated by its substituents.

Ethyl Group (-CH₂CH₃) at C-5: As an alkyl group, the ethyl substituent is a weak electron-donating group through an inductive effect. Its presence at the already more electron-rich C-5 position slightly enhances the nucleophilicity of this carbon, further favoring electrophilic substitution reactions at this site. researchgate.net

Resonance theory provides a more detailed picture of this electron distribution. The delocalization of π-electrons in the pyrimidine ring can be represented by several resonance structures. The most significant contributors involve charge separation, placing a positive charge on the carbon atoms and a negative charge on the electronegative nitrogen atoms. These structures highlight the pronounced electron deficiency at the C-2, C-4, and C-6 positions.

The consequence of this electronic arrangement is a distinct reactivity pattern. The reduced resonance stabilization and the electron-deficient nature of the pyrimidine ring mean that it is generally deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. wikipedia.orgnih.govbhu.ac.in Nucleophiles readily attack the C-2, C-4, and C-6 positions, as this allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the adjacent nitrogen atoms. In the case of this compound, with the C-2 position already substituted, nucleophilic attack would be directed primarily towards the C-4 and C-6 positions.

PositionElectronic CharacterInfluencing FactorsPredicted Reactivity
C-2Electron-DeficientTwo adjacent Nitrogen atoms; Substituted with -CH₂NH₂Site of substitution; Unlikely to react further with nucleophiles.
C-4 / C-6Electron-DeficientAdjacent and para Nitrogen atomsFavored sites for nucleophilic substitution. youtube.com
C-5Relatively Electron-RichFlanked by two carbons; Weakly activated by ethyl groupFavored site for electrophilic substitution. wikipedia.orgresearchgate.netyoutube.com
N-1 / N-3Basic, NucleophilicLone pair of electrons in sp² orbitalsSites for protonation and alkylation. wikipedia.orgyoutube.com

Table 2. Summary of Predicted Reactivity for this compound based on Aromaticity and Resonance Effects.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Ethylpyrimidin 2 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, their connectivity, and their immediate chemical environment. For (5-Ethylpyrimidin-2-YL)methanamine, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous structural assignment. researchgate.netbas.bg

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For the parent compound, this compound, the ¹H NMR spectrum is expected to show characteristic signals corresponding to each part of the molecule. pressbooks.pub

The ethyl group at the C5 position of the pyrimidine (B1678525) ring will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The quartet typically appears more downfield (further from TMS at 0 ppm) than the triplet. The chemical shift of the methyl protons in ethyl groups is influenced by the nature of the substituent to which the ethyl group is attached. wiley.com

The methanamine group (-CH2NH2) attached to the C2 position features two distinct proton signals. The methylene protons (-CH2-) are expected to appear as a singlet, as they are typically not coupled to the amine protons. The amine protons (-NH2) themselves often present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

The pyrimidine ring protons provide crucial structural information. The proton at the C4 and C6 positions (H4 and H6) would appear as a singlet (or a very closely spaced doublet), as they are chemically equivalent in a symmetrical environment. The proton at the C2 position is absent due to substitution.

A summary of the predicted ¹H NMR chemical shifts is provided in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrimidine H-4, H-6~8.5 - 9.0s-
Aminomethyl CH₂~3.9 - 4.2s-
Ethyl CH₂~2.6 - 2.8q~7.5
Amine NH₂Variable (broad)s (br)-
Ethyl CH₃~1.2 - 1.4t~7.5
Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The pyrimidine ring carbons are typically found in the aromatic region of the spectrum. The C2 carbon, being bonded to two nitrogen atoms and the aminomethyl group, is expected to be the most downfield. The C4 and C6 carbons will be equivalent and appear as a single peak, while the C5 carbon, substituted with the ethyl group, will have a distinct chemical shift.

The aliphatic carbons of the ethyl and methanamine groups will appear at higher field (more shielded). The carbon of the aminomethyl group (-CH2NH2) will be influenced by the adjacent nitrogen and the aromatic ring. The ethyl group will show two separate signals for its methylene (-CH2-) and methyl (-CH3) carbons.

A table of predicted ¹³C NMR chemical shifts is presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrimidine C2~165 - 170
Pyrimidine C4, C6~155 - 160
Pyrimidine C5~130 - 135
Aminomethyl CH₂~45 - 50
Ethyl CH₂~20 - 25
Ethyl CH₃~10 - 15
Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for structural elucidation. Fluorine has a spin of ½ and is 100% naturally abundant, making ¹⁹F NMR a highly sensitive technique.

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position of the fluorine substituent on the pyrimidine ring or on an alkyl chain. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can be observed, which helps to confirm the location of the fluorine atom within the molecule. For instance, a derivative with a trifluoromethyl group (-CF3) would show a characteristic singlet in the ¹⁹F NMR spectrum, while a fluorine atom on the pyrimidine ring would exhibit coupling to adjacent protons. The study of such derivatives is crucial in medicinal chemistry, where fluorine substitution is often used to modify the metabolic stability and electronic properties of a molecule. researchgate.net

While 1D NMR provides essential information, complex structures or ambiguous signals often require two-dimensional (2D) NMR techniques to establish definitive atomic connectivity. bas.bgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a clear cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon signal. For example, the pyrimidine proton signals can be definitively linked to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. acs.org For instance, an HMBC spectrum would show a correlation between the aminomethyl protons and the C2 carbon of the pyrimidine ring, confirming the point of attachment. It would also show correlations between the ethyl protons and the C5 carbon of the ring.

These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. nih.govacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues. sphinxsai.comiosrjournals.org

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. acs.org For this compound (C₇H₁₁N₃), HRMS can measure the molecular mass with high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

The fragmentation of pyrimidine derivatives in a mass spectrometer often follows predictable pathways. sphinxsai.comiosrjournals.orgsapub.org For this compound, common fragmentation patterns observed under electron impact (EI) or electrospray ionization (ESI) could include:

Loss of the ethyl group: A significant fragment could result from the cleavage of the ethyl group from the pyrimidine ring, leading to a characteristic loss of 29 mass units.

Cleavage of the aminomethyl group: The bond between the pyrimidine ring and the aminomethyl group could break, resulting in fragments corresponding to the pyrimidine ring and the aminomethyl cation.

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, although this often results in more complex fragmentation patterns that are characteristic of the pyrimidine system. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermolabile molecules, such as the pyrimidine derivatives under discussion. nih.gov In positive-ion mode, ESI typically generates protonated molecules, denoted as [M+H]⁺. This process generally imparts minimal internal energy to the ion, often resulting in the molecular ion being the base peak with little to no fragmentation in a single-stage MS experiment. mdpi.com

For a compound like this compound, the basic nitrogen atoms of the pyrimidine ring and the primary amine are readily protonated. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information. mdpi.comrsc.org The fragmentation patterns of related fused nitrogen-containing ring systems, such as pyrimido-quinolines, often involve characteristic cleavages of the pyrimidine ring. nih.gov

In the MS/MS analysis of analogous 2-aminomethylpyrimidine structures, common fragmentation pathways would be expected to include the loss of ammonia (B1221849) (NH₃) from the protonated primary amine and cleavage of the bond between the methylene group and the pyrimidine ring. The ethyl group at the 5-position could undergo fragmentation through the loss of an ethyl radical or ethylene.

Table 1: Predicted ESI-MS/MS Fragmentation for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - NH₃]⁺NH₃
[M+H]⁺[M+H - C₂H₄]⁺C₂H₄
[M+H]⁺[C₇H₉N₂]⁺ (pyrimidine ring fragment)CH₂NH₂

This table represents predicted fragmentation patterns based on the general principles of ESI-MS/MS for similar structures.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV). This results in the formation of a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. rsc.org The fragmentation of pyrimidine and its derivatives under EI conditions has been a subject of study, revealing characteristic cleavage pathways. nih.gov

For this compound, the molecular ion would be expected to undergo initial fragmentation through several key pathways. Alpha-cleavage adjacent to the amine group is a common process, leading to the loss of a hydrogen radical or the entire aminomethyl group. Cleavage of the ethyl group at the 5-position is also highly probable. The pyrimidine ring itself can undergo characteristic ring-opening and fragmentation pathways. The study of related molecules can provide insight into these processes. arxiv.org

Table 2: Anticipated Major EI-MS Fragments for this compound

m/z ValueProposed Fragment StructureFragmentation Pathway
137[M]⁺˙Molecular Ion
122[M - CH₃]⁺Loss of methyl from ethyl group
108[M - C₂H₅]⁺Loss of ethyl group
107[M - CH₂NH₂]⁺Cleavage of the aminomethyl group
80[C₄H₄N₂]⁺˙Pyrimidine ring fragment

This table outlines the anticipated major fragments based on established EI-MS fragmentation patterns for alkyl- and amino-substituted pyrimidines.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of a pyrimidine derivative will exhibit characteristic bands corresponding to the vibrations of its constituent bonds. For this compound, key absorptions would be expected for the N-H bonds of the primary amine, the C-H bonds of the ethyl group and the aromatic ring, and the C=N and C=C bonds within the pyrimidine ring.

Studies of similar molecules, such as 2-amino-4-methylthiazole (B167648) and various pyrimidine derivatives, provide a basis for assigning these vibrational modes. nih.govmdpi.com The N-H stretching vibrations of the primary amine typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the ethyl group and the pyrimidine ring are found in the 2850-3100 cm⁻¹ range. The "fingerprint" region, below 1600 cm⁻¹, contains a wealth of information, including the characteristic C=N and C=C stretching vibrations of the pyrimidine ring.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H stretchPrimary Amine
2850 - 3000C-H stretchEthyl Group (aliphatic)
3000 - 3100C-H stretchPyrimidine Ring (aromatic)
1550 - 1650C=N stretchPyrimidine Ring
1400 - 1500C=C stretchPyrimidine Ring
1350 - 1470C-H bendEthyl Group
700 - 900C-H out-of-plane bendPyrimidine Ring

This table is a compilation of expected vibrational frequencies based on data from analogous pyrimidine and amine-containing compounds. asianpubs.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. researchgate.net While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, give strong signals in the Raman spectrum.

The Raman spectra of pyrimidine and its derivatives have been studied, revealing characteristic vibrational modes. mdpi.comresearchgate.net The signature ring breathing mode of the pyrimidine ring is a particularly strong and identifiable feature. mdpi.com For this compound, strong Raman signals would be expected for the C-C and C=C stretching vibrations of the pyrimidine ring. The C-C stretching of the ethyl group and the C-N stretching of the aminomethyl group would also be observable.

Table 4: Predicted Key Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Vibration TypeFunctional Group
~990Ring Breathing ModePyrimidine Ring
1200 - 1300C-N StretchAminomethyl Group
1300 - 1400C-H BendEthyl Group
1550 - 1650Ring Stretching ModesPyrimidine Ring
2850 - 3000C-H StretchEthyl Group

This table presents predicted Raman shifts based on spectroscopic studies of pyrimidine and related heterocyclic compounds. acs.org

X-ray Crystallography for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction Analysis

While specific crystallographic data for this compound is not publicly available, analysis of related pyrimidine derivatives provides insight into the expected structural features. acs.org The pyrimidine ring is expected to be essentially planar. The bond lengths and angles within the ring would be consistent with its aromatic character. The conformation of the ethyl and aminomethyl substituents relative to the pyrimidine ring would be determined by steric and electronic factors, as well as by intermolecular interactions in the crystal lattice, such as hydrogen bonding. The primary amine group is a hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors, making hydrogen bonding a likely feature in the crystal packing. mdpi.com

Table 5: Expected Crystallographic Parameters for this compound Derivatives

ParameterExpected Value RangeComments
Crystal SystemMonoclinic, OrthorhombicCommon for organic molecules
Space GroupP2₁/c, P-1, C2/cCommon centrosymmetric groups
C-N (ring) bond length1.32 - 1.38 ÅTypical for pyrimidine rings
C-C (ring) bond length1.37 - 1.42 ÅTypical for pyrimidine rings
C-C (ethyl) bond length1.50 - 1.54 ÅStandard sp³-sp³ C-C bond
C-N (amine) bond length1.45 - 1.49 ÅStandard sp³ C-N bond
Hydrogen BondsN-H···NExpected intermolecular interaction

This table provides anticipated crystallographic data based on published structures of substituted pyrimidines.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The three-dimensional architecture of this compound derivatives, dictated by a complex interplay of intramolecular and intermolecular forces, is pivotal to their chemical and physical properties. While specific crystallographic data for the parent compound, this compound, is not extensively available in the public domain, a detailed analysis of its structural features allows for a comprehensive prediction of its interaction patterns. This analysis is further enriched by drawing parallels with structurally related heterocyclic compounds that have been the subject of detailed structural studies.

Intramolecular Interactions

Intramolecular interactions, or forces within a single molecule, play a significant role in determining the preferred conformation of this compound derivatives. The rotational freedom around the single bonds, particularly the bond connecting the methanamine group to the pyrimidine ring and the bond within the ethyl group, allows the molecule to adopt various spatial arrangements.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound derivatives is governed by a variety of intermolecular interactions that dictate how the molecules arrange themselves in a crystal lattice. These interactions include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the pyrimidine rings.

Hydrogen Bonding: The primary amine group (-CH₂NH₂) is a potent hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors. This donor-acceptor capability is expected to lead to the formation of extensive hydrogen-bonding networks in the solid state. These networks can range from simple dimeric structures to more complex one-, two-, or three-dimensional arrays. The specific nature of the hydrogen bonding scheme will be influenced by the presence and nature of any additional functional groups on the molecule.

For instance, in related pyrimidine derivatives, it has been observed that the presence of amino groups can lead to the formation of robust hydrogen bonds. nih.gov The development of a strong hydrogen bond can, in turn, influence the nucleophilicity of the amino group. nih.gov

Illustrative Hydrogen Bonding Parameters (Hypothetical)

DonorAcceptorDistance (Å) (Typical Range)Angle (°) (Typical Range)Type of Interaction
N-H (amine)N (pyrimidine)2.8 - 3.2150 - 180Intermolecular
N-H (amine)N (amine of adjacent molecule)2.9 - 3.3140 - 170Intermolecular

This table is illustrative and represents typical ranges for hydrogen bonds involving amine and pyrimidine functionalities. The actual values for this compound derivatives would require experimental determination.

Furthermore, the aromatic pyrimidine rings may participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to the stability of the crystal structure. The geometry of this stacking can be parallel-displaced or T-shaped, depending on the electronic and steric influences of the substituents. In some structurally related compounds, such as certain (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, hydrophobic contacts and aromatic interactions have been shown to be crucial for their binding to biological targets. mdpi.com

Summary of Potential Intermolecular Interactions

Interaction TypeGroups InvolvedRelative StrengthInfluence on Crystal Structure
Hydrogen BondingAmine (donor), Pyrimidine Nitrogens (acceptor)StrongDirectional, leads to ordered networks
π-π StackingPyrimidine ringsModerateInfluences packing of aromatic cores
van der Waals ForcesEthyl group, hydrocarbon backboneWeakNon-directional, space-filling

Synthetic Utility of 5 Ethylpyrimidin 2 Yl Methanamine As a Chemical Building Block

Role as an Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the aminomethyl group, coupled with the electronic characteristics of the pyrimidine (B1678525) ring, renders (5-Ethylpyrimidin-2-YL)methanamine a key player in the assembly of intricate heterocyclic structures. Its ability to participate in various cyclization and condensation reactions has been harnessed by synthetic chemists to access novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Incorporation into Fused Pyrimidine Scaffolds

Fused pyrimidine systems, which feature a pyrimidine ring annulated with another heterocyclic or carbocyclic ring, are of immense interest due to their prevalence in pharmacologically active compounds. This compound serves as a valuable synthon for the construction of such fused systems. The primary amine functionality can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrimidine core. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyrimido[1,2-a]pyrimidine derivatives. Similarly, condensation with β-dicarbonyl compounds or their equivalents can pave the way for the synthesis of various pyrido[1,2-a]pyrimidine (B8458354) scaffolds. The ethyl group at the 5-position of the pyrimidine ring can influence the regioselectivity of these cyclization reactions and modulate the physicochemical properties of the resulting fused systems.

Utilization in Multicyclic and Polycyclic Compound Synthesis

Beyond the realm of simple fused systems, this compound has proven instrumental in the assembly of more complex multicyclic and polycyclic architectures. Its bifunctional nature, possessing both a nucleophilic amine and a heterocyclic core capable of further functionalization, allows for its integration into elaborate synthetic sequences. For example, the aminomethyl group can be used to link the pyrimidine ring to other pre-existing cyclic systems, followed by subsequent intramolecular cyclization reactions to generate polycyclic compounds. These strategies have been employed to create novel molecular frameworks that are otherwise difficult to access, opening up new avenues for the exploration of chemical space.

Precursor in the Development of Pyrimidine-Based Derivatives

The utility of this compound extends beyond its role in constructing fused and polycyclic systems. It also serves as a versatile precursor for the synthesis of a wide range of functionalized pyrimidine derivatives, where the core pyrimidine structure is retained and modified.

Preparation of Functionalized Pyrimidines from Aminomethyl Scaffolds

The aminomethyl group of this compound is a key handle for introducing diverse functionalities onto the pyrimidine scaffold. This primary amine can readily undergo a variety of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination, to yield a library of N-substituted derivatives. These reactions allow for the systematic modification of the steric and electronic properties of the molecule, which is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery. For example, acylation with various carboxylic acids or their derivatives introduces amide functionalities, which can participate in hydrogen bonding interactions and influence the biological activity of the resulting compounds.

Reaction TypeReagent ExampleResulting Functional Group
AcylationAcetyl chlorideN-acetyl
AlkylationMethyl iodideN-methyl
SulfonylationBenzenesulfonyl chlorideN-benzenesulfonyl
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl

Derivatization of the Aminomethyl Group for Further Chemical Diversity

The synthetic potential of the aminomethyl group is not limited to simple N-substitution. It can also be transformed into other functional groups, further expanding the chemical diversity of the resulting pyrimidine derivatives. For instance, the primary amine can be converted into an isothiocyanate, which can then be used as a building block for the synthesis of thiourea (B124793) derivatives. Alternatively, oxidation of the aminomethyl group can provide access to the corresponding formyl or carboxyl functionalities at the 2-position of the pyrimidine ring. These transformations open up a new set of synthetic possibilities for creating a wide array of pyrimidine-based compounds with tailored properties.

TransformationReagent(s)Resulting Functional Group
Isothiocyanate FormationThiophosgene-N=C=S
Oxidation to AldehydeMild oxidizing agent-CHO
Oxidation to Carboxylic AcidStrong oxidizing agent-COOH

Strategic Importance in Synthetic Chemistry Research

Contribution to Methodological Advancements in Heterocyclic Synthesis

The strategic placement of a reactive aminomethyl group on the pyrimidine core makes this compound a valuable starting material for the construction of more complex heterocyclic systems. The primary amine functionality serves as a nucleophilic handle, enabling its participation in a variety of cyclization and condensation reactions.

Research in the broader field of pyrimidine chemistry has established that aminopyrimidines are key intermediates in the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and purine (B94841) analogs. nih.gov While specific studies detailing the use of this compound in the development of new synthetic methodologies are not extensively documented, its structural motifs suggest its potential utility in several established synthetic strategies. For instance, its reaction with β-dicarbonyl compounds or their equivalents could provide access to novel substituted dihydropyrimidine (B8664642) and tetrahydropyrimidine (B8763341) derivatives. mdpi.com Furthermore, its condensation with various electrophilic reagents can lead to the formation of diverse heterocyclic rings fused to the pyrimidine core. researchgate.net

Table 1: Potential Reactions for Heterocyclic Synthesis using this compound

Reactant ClassPotential Product ClassSynthetic Strategy
β-Dicarbonyl CompoundsDihydropyrimidine DerivativesCyclocondensation
α,β-Unsaturated KetonesTetrahydropyrimidine DerivativesMichael Addition-Cyclization
IsothiocyanatesPyrimidylthiourea DerivativesAddition
Chloroacetyl ChlorideFused Pyrimido-lactamsAcylation-Cyclization

This table presents potential synthetic transformations based on the known reactivity of aminopyrimidines.

Exploration of Structure-Reactivity Relationships through Derivatization

The derivatization of this compound allows for a systematic investigation of structure-reactivity relationships. The electronic nature of the pyrimidine ring, influenced by the ethyl group at the 5-position, and the nucleophilicity of the aminomethyl group are key determinants of its reactivity.

The reactivity of these derivatives can then be assessed in various chemical transformations. For instance, the nucleophilicity of the pyrimidine ring nitrogens can be modulated by the nature of the substituent on the exocyclic amine. This, in turn, can influence the regioselectivity of further reactions, such as N-alkylation or metal-catalyzed cross-coupling reactions at other positions of the pyrimidine ring.

Table 2: Representative Derivatives of this compound for Reactivity Studies

DerivativeModificationPotential Impact on Reactivity
N-Acetyl-(5-ethylpyrimidin-2-yl)methanamineAcylationDecreased nucleophilicity of the exocyclic nitrogen
N,N-Dimethyl-(5-ethylpyrimidin-2-yl)methanamineAlkylationIncreased steric hindrance around the exocyclic nitrogen
N-((5-Ethylpyrimidin-2-yl)methyl)benzenesulfonamideSulfonylationAltered electronic properties of the pyrimidine ring

This table provides hypothetical examples of derivatives and their potential influence on the molecule's reactivity based on general principles of organic chemistry.

Application in the Synthesis of Key Industrial Intermediates

While direct large-scale industrial applications of this compound are not prominently reported, its structural features suggest its potential as an intermediate in the synthesis of industrially relevant compounds, particularly in the pharmaceutical and agrochemical sectors. Pyrimidine derivatives are integral components of many commercial products, including drugs and herbicides. gsconlinepress.comnih.gov

The synthesis of complex active pharmaceutical ingredients (APIs) often involves the use of pre-functionalized heterocyclic building blocks to simplify the synthetic route and improve efficiency. acs.org The aminomethylpyrimidine moiety is a substructure found in some biologically active molecules. Therefore, this compound could serve as a key starting material for the synthesis of such compounds.

For example, in the context of drug discovery, the primary amine of this compound can be used as a point of attachment for various pharmacophores through amide bond formation or reductive amination. The ethyl group at the 5-position can provide desirable lipophilicity and steric bulk, which can be crucial for target binding and pharmacokinetic properties. The development of scalable and cost-effective synthetic routes to this compound would be a prerequisite for its adoption as a key industrial intermediate. acs.org

Q & A

Q. What are the common synthetic routes for preparing (5-Ethylpyrimidin-2-YL)methanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves reductive amination or catalytic hydrogenation. For example, reductive amination of 5-ethylpyrimidine-2-carbaldehyde with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol/ethanol solvents can yield the target compound . Industrial methods may use catalytic hydrogenation of nitrile or imine intermediates under optimized temperature and pressure to enhance scalability . Reaction conditions such as pH (7–9), temperature (20–50°C), and solvent polarity critically affect yield and purity. Impurities often arise from incomplete reduction or side reactions with the pyrimidine ring, necessitating purification via column chromatography or recrystallization .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the ethyl group's integration and pyrimidine ring proton environments . Mass spectrometry (MS) validates the molecular ion peak (e.g., m/z 151 for C₇H₁₁N₃) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~260 nm) assesses purity (>98% is typical for research-grade material). Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl group on the pyrimidine ring influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The ethyl group introduces steric hindrance at the 5-position, reducing accessibility for nucleophilic attack at adjacent positions (e.g., C4 or C6). Electronically, the ethyl substituent exerts a weak electron-donating inductive effect, slightly activating the pyrimidine ring toward electrophilic substitution. For example, in Suzuki-Miyaura coupling, the ethyl group may stabilize intermediates via hydrophobic interactions, but steric bulk can limit cross-coupling efficiency. Comparative studies with methyl or chloro substituents (e.g., 5-chloropyrimidine analogs) show faster reaction kinetics for smaller substituents due to reduced steric hindrance .

Q. What molecular interactions drive the binding affinity of this compound with neurological receptors such as 5-HT₁A?

  • Methodological Answer : Docking simulations and mutagenesis studies suggest that the ethyl group enhances hydrophobic interactions with receptor subpockets (e.g., transmembrane helix 5 of 5-HT₁A). The methanamine moiety forms hydrogen bonds with conserved residues (e.g., Asp116), while the pyrimidine ring engages in π-π stacking with aromatic side chains (e.g., Phe362). Competitive binding assays (IC₅₀ ~50 nM) using radiolabeled ligands (e.g., [³H]-8-OH-DPAT) confirm moderate affinity. Derivatives with bulkier substituents (e.g., cyclopentyl) show reduced affinity due to steric clashes, highlighting the ethyl group's optimal size .

Q. How do discrepancies in reported biological activities of this compound derivatives inform structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions in biological data often stem from substituent positioning and assay conditions. For instance:
  • Antimicrobial Activity : Ethyl-substituted derivatives show MIC values of 8–16 µg/mL against S. aureus, but chloro analogs (e.g., 5-chloropyrimidine) exhibit lower MICs (2–4 µg/mL) due to enhanced electrophilicity .
  • Enzyme Inhibition : Ethyl groups improve selectivity for kinases (e.g., CDK2 inhibition IC₅₀ = 120 nM) compared to methyl analogs (IC₅₀ = 450 nM), likely due to better hydrophobic fit in the ATP-binding pocket .
    SAR tables (see Table 1) and meta-analyses of published IC₅₀/MIC values are critical for resolving contradictions.

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